EGFR Wild-Type Potency: Compound 12b (Indoline Derivative) vs. Erlotinib
In a head-to-head kinase inhibition panel, compound 12b, which bears the same 1-methylpyrazolo[3,4-d]pyrimidine core with a 2,3-dihydroindole substituent at C4, demonstrated an IC50 of 0.016 µM against wild-type EGFR (EGFRWT). This represents an ~3.1-fold improvement over the clinical comparator erlotinib, which exhibited an IC50 of 0.049 µM in the same assay [1]. The data establish that the indoline-bearing scaffold delivers quantifiably superior wild-type EGFR inhibition relative to the standard-of-care quinazoline-based inhibitor.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.016 µM (compound 12b, indoline derivative) |
| Comparator Or Baseline | Erlotinib: IC50 = 0.049 µM |
| Quantified Difference | 3.1-fold more potent than erlotinib |
| Conditions | Kinase inhibition assay against EGFRWT, concentration-response format; compounds tested in parallel |
Why This Matters
A 3.1-fold improvement in wild-type EGFR potency over the FDA-approved drug erlotinib provides a measurable basis for selecting this chemotype over quinazoline-based alternatives when screening for back-up series or resistance-bypassing leads.
- [1] Prasad, B. et al. (2022) 'Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M', Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), pp. 1570–1579. doi:10.1080/14756366.2022.2081846. View Source
